7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride

Medicinal Chemistry Scaffold Optimization Metabolic Stability

Medicinal chemists targeting Gram-negative pathogens face disproportionately low hit rates from standard screening libraries due to outer-membrane permeability barriers. 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride (CAS 1797870-83-7) addresses this gap as a fluorinated, regulatory-precedented 1,5-benzothiazepine scaffold with documented Gram-negative antibacterial activity. • 7-F substitution provides quantified electronic modulation (Hammett σₘ = +0.34) enabling tuned π-stacking in kinase hinge regions and GPCR binding pockets • Single free secondary amine at position 5 serves as an unambiguous chemical handle for parallel library derivatization • HCl salt form ensures aqueous solubility sufficient for direct biochemical and biophysical screening without additional formulation • Isomerically pure 1,5-regioisomer (non-interchangeable with 1,4-isomer CAS 1258650-31-5) guarantees unambiguous SAR attribution

Molecular Formula C9H11ClFNS
Molecular Weight 219.71 g/mol
CAS No. 1797870-83-7
Cat. No. B1528317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride
CAS1797870-83-7
Molecular FormulaC9H11ClFNS
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESC1CNC2=C(C=CC(=C2)F)SC1.Cl
InChIInChI=1S/C9H10FNS.ClH/c10-7-2-3-9-8(6-7)11-4-1-5-12-9;/h2-3,6,11H,1,4-5H2;1H
InChIKeyYPYCLPDFMMIIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-1,5-benzothiazepine HCl: Identity and Procurement


7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride (CAS 1797870-83-7) is a fluorinated 1,5-benzothiazepine heterocycle supplied as the hydrochloride salt with a molecular formula of C₉H₁₁ClFNS and molecular weight of 219.71 g/mol . The compound belongs to a privileged scaffold family extensively explored in medicinal chemistry, with approved drugs such as diltiazem, clentiazem, and quetiapine bearing the 1,5-benzothiazepine core [1]. The 7-fluoro substitution and hydrochloride salt form distinguish it from the parent unsubstituted scaffold, yielding a versatile building block with vendor-reported purity specifications of ≥95% .

Fluorinated 1,5-benzothiazepine building block for medicinal chemistry elaboration
Hydrochloride salt supports aqueous solubility in biological assay workflows
Privileged heterocyclic scaffold with established synthetic tractability
1,5-regioisomer defines pharmacophore geometry distinct from 1,4-isomer

Why In-Class Substitution Fails for This Scaffold


Within the 1,5-benzothiazepine class, even single-atom modifications at the 7-position produce pronounced differences in physicochemical properties, biological target engagement, and salt-form handling characteristics. The 7-fluoro substituent introduces a strong electron-withdrawing effect (Hammett σₘ = 0.34) that alters ring electronics, metabolic soft-spot protection, and lipophilicity relative to 7-H, 7-Cl, or 7-CH₃ analogs [1]. Converting the free base to the hydrochloride salt further modulates aqueous solubility, hygroscopicity, and long-term storage stability, parameters that directly impact reproducibility in medicinal chemistry workflows . Additionally, the 1,5-regioisomeric arrangement of sulfur and nitrogen heteroatoms yields a pharmacophore geometry distinct from the 1,4-benzothiazepine isomer (CAS 1258650-31-5), precluding direct substitution in target-oriented synthesis [2]. These cumulative differences mean that generic in-class replacement without empirical verification introduces unacceptable risk of altered reactivity, compromised assay reproducibility, or divergent biological outcomes.

7-H analog Lacks fluorine electron-withdrawing effect; ring electronics and metabolic soft-spot protection may shift significantly
7-Cl analog Higher lipophilicity may alter physicochemical profile and exceed drug-likeness thresholds with less margin
1,4-isomer Regioisomeric scaffold with altered pharmacophore geometry; cannot substitute for 1,5-benzothiazepine target engagement
Free base Lower aqueous solubility may reduce assay reproducibility; salt form selection directly impacts biological workflow

Quantitative Differentiation vs. Closest Analogs


Fluorine vs. Hydrogen: Electronic and Metabolic Modulation

Replacement of the 7-H atom with fluorine introduces a strong electron-withdrawing group (Hammett σₘ = 0.34) that lowers the electron density of the fused benzene ring [1]. In broad medicinal chemistry principles, aromatic fluorine substitution at metabolically labile positions can block cytochrome P450-mediated oxidative metabolism and reduce clearance rates compared to the unsubstituted parent [2]. While direct head-to-head metabolic stability data for this specific scaffold pair have not been published in peer-reviewed literature, the class-level inference is robust and widely exploited in drug design.

7-F Electronic Effect
Class-level
Δσₘ = +0.34
Reported electron-withdrawing modulation on aromatic ring
Hammett σₘ constant; class-level inference from physical organic chemistry
Medicinal Chemistry Scaffold Optimization Metabolic Stability

HCl Salt vs. Free Base: Solubility and Handling

The hydrochloride salt form (CAS 1797870-83-7) exhibits significantly enhanced aqueous solubility relative to the free base (CAS 313369-12-9), a property critical for biological assay preparation and chemical handling . Although direct quantitative solubility measurements for this specific compound pair are not publicly available, the general principle of hydrochloride salt formation increasing aqueous solubility of basic amine-containing heterocycles by 10- to 1000-fold is well-established in pharmaceutical sciences [1]. Supplier descriptions consistently note that the hydrochloride salt form enhances aqueous solubility .

Salt Form Solubility
Class-level
HCl Salt — enhanced aqueous solubility (vendor-described)
Free Base — lower intrinsic solubility expected
Supports biological assay preparation with reduced solvent complexity
Class-level inference; exact solubility values unreported for this scaffold
Pre-formulation Salt Selection Biophysical Assay

1,5- vs. 1,4-Benzothiazepine: Regioisomeric Scaffold Differentiation

The 1,5-benzothiazepine scaffold positions the sulfur and nitrogen heteroatoms in a 1,5-relationship on the seven-membered ring, generating a distinct pharmacophoric geometry compared to the 1,4-benzothiazepine isomer (CAS 1258650-31-5), where the heteroatoms are adjacent in a 1,4-arrangement [1]. This regioisomeric difference alters hydrogen-bond donor/acceptor topology, ring conformation, and the spatial orientation of the 7-fluoro substituent relative to the secondary amine [2]. Review-level evidence indicates that 1,5-benzothiazepines engage a broader range of biological targets—including calcium channels, kinases, and bile acid transporters—than their 1,4-counterparts, reflecting the functional consequence of this positional isomerism [3].

Regioisomeric Scaffold
Class-level
1,5-Benzothiazepine — S/N separated by three carbons
1,4-Benzothiazepine — S/N separated by two carbons
Reported pharmacophore geometry distinction; binary structural difference
Class-level inference; distinct biological target profiles documented
Scaffold Selection Isomeric Purity Pharmacophore Design

Fluorinated 1,5-Benzothiazepine Anticancer Potency vs. Adriamycin

In a systematic study of fluorinated 1,5-benzothiazepine derivatives, compounds bearing the fluorinated 1,5-benzothiazepine core (compounds 4c, 4d, 4g, and 4h) exhibited growth inhibition with GI₅₀ < 10 µg/mL across all four human cancer cell lines tested—lung (A549), breast (MCF-7), liver (HEPG2), and prostate (PC-3)—with potency comparable to the clinical standard adriamycin [1]. While the study evaluated more elaborated derivatives rather than the unadorned 7-fluoro scaffold itself, the data demonstrate that the fluorinated 1,5-benzothiazepine core is competent to deliver anticancer potency within one order of magnitude of a clinically used chemotherapeutic agent, supporting its selection as a privileged starting point for medicinal chemistry elaboration.

Cell-Model GI₅₀
Data to verify
GI₅₀ < 10 µg/mL across 4 human cancer cell lines
Supports cell-model endpoint review for fluorinated derivatives
Supporting evidence; elaborated derivatives tested, not unadorned scaffold
Anticancer Drug Discovery Cytotoxicity SAR

Antibacterial Activity: Gram-Negative Selectivity vs. Ampicillin

The same fluorinated 1,5-benzothiazepine series (compounds 4c, 4d, 4g, 4h) demonstrated significant antibacterial activity in the Resazurin Microtiter Assay (REMA), with all synthesized compounds found to be more active toward Gram-negative than Gram-positive bacteria when benchmarked against the standard drug ampicillin [1]. This Gram-negative selectivity is a noteworthy differentiation from many antibacterial scaffolds that preferentially target Gram-positive organisms, suggesting that the fluorinated 1,5-benzothiazepine core may access bacterial target space—particularly Gram-negative cell envelope penetration or target engagement—that differs from common comparator scaffolds.

REMA Screening
Data to verify
Resazurin Microtiter Assay
Gram-negative > Gram-positive activity preference
Supports antimicrobial screening context for Gram-negative pathogens
Supporting evidence; strain panel unreported in publicly available abstract
Antibacterial Gram-negative Resazurin Microtiter Assay

Fluorine vs. Chlorine: Lipophilicity and Calculated LogP

The calculated LogP of 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride (LogP = 3.16 as reported by the supplier Leyan ) reflects the moderate lipophilicity imparted by the fluoro substituent. The 7-chloro analog (CAS 90346-87-5) has a molecular weight of 199.70 g/mol and, by class-level inference based on Hansch π constants (π_F = 0.14 vs. π_Cl = 0.71), is expected to exhibit a LogP approximately 0.5–0.6 units higher than the fluoro compound [1]. This difference places the chloro analog in a higher lipophilicity range that crosses commonly applied drug-likeness thresholds (LogP ≤ 5) with less margin, potentially altering membrane permeability, off-target promiscuity risk, and metabolic clearance profiles in ways that make the 7-fluoro scaffold the more favorable starting point for lead optimization.

7-F vs. 7-Cl LogP
Class-level
ΔLogP ≈ +0.5 to +0.6 (7-Cl > 7-F)
Reported lipophilicity context; class-level inference from Hansch π constants
Class-level inference; 7-F LogP = 3.16 (supplier data), 7-Cl LogP estimated
Physicochemical Profiling Lipophilicity Drug-likeness

Optimal Application Scenarios


Lead Generation: Privileged Scaffold for Kinase, GPCR, and Ion Channel Targets

The 7-fluoro substituent provides a quantified electronic modulation (Hammett σₘ = +0.34) that can be exploited to tune π-stacking interactions with aromatic residues in kinase hinge regions or GPCR binding pockets [1]. The 1,5-benzothiazepine core geometry is validated in marketed drugs (diltiazem, quetiapine), providing a regulatory-precedented scaffold with established synthetic tractability [2]. Procurement of the hydrochloride salt ensures aqueous solubility adequate for biochemical and biophysical screening assays without additional formulation steps .

SAR Exploration: 7-Fluoro as a Metabolic Soft-Spot Probe

In lead optimization programs where metabolic clearance at the 7-position of a benzothiazepine or benzodiazepine series is a liability, procurement of the 7-F scaffold enables direct experimental comparison with 7-H, 7-Cl, and 7-CH₃ analogs to quantify the metabolic stabilization benefit of fluorine substitution [1]. The calculated LogP of 3.16 maintains drug-like lipophilicity, avoiding the higher LogP penalty of the 7-chloro analog (estimated ΔLogP ≈ +0.5–0.6) [2]. The free secondary amine at position 5 provides a single, unambiguous chemical handle for parallel derivatization.

Antibacterial Discovery Targeting Gram-Negative Pathogens

Class-level evidence demonstrates that fluorinated 1,5-benzothiazepine derivatives exhibit preferential antibacterial activity against Gram-negative bacteria, a biologically significant and relatively uncommon phenotype among small-molecule screening collections [1]. This supports procurement of the 7-fluoro-scaffold as a core for focused library synthesis aimed at Gram-negative antibacterial lead discovery, where standard compound libraries yield disproportionately low hit rates due to outer-membrane permeability barriers.

Chemical Biology: Isomerically Pure Tool for Target Identification

For academic groups investigating the biological target space of benzothiazepine scaffolds, the 1,5-regioisomer (CAS 1797870-83-7) is structurally non-interchangeable with the 1,4-isomer (CAS 1258650-31-5) due to the distinct spatial positioning of the secondary amine hydrogen-bond donor [1]. Procurement of the isomerically pure 1,5-compound ensures that any biological activity observed can be unambiguously attributed to the 1,5-pharmacophore geometry, eliminating confounding from isomeric contamination that would obscure SAR interpretation.

Application
Selection Property
Validation Focus
Kinase and GPCR pathway studies
Electron-withdrawing 7-F modulation for π-stacking tuning
Target engagement assay interpretation
Metabolic soft-spot SAR studies
Fluorine substitution context vs. 7-H, 7-Cl, and 7-CH₃ analogs
Metabolic stability comparison review
Gram-negative screening studies
Gram-negative selectivity context
Antimicrobial screening endpoint review
Pharmacophore target-ID studies
1,5-regioisomeric identity confirmation
Pharmacophore geometry validation
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